molecular formula C6H6F8O4 B3419553 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) CAS No. 146222-54-0

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

Cat. No.: B3419553
CAS No.: 146222-54-0
M. Wt: 294.10 g/mol
InChI Key: CWIAFBQLWOMNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is a fluorinated organic compound with the molecular formula C6H6F8O4. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and degradation. This compound is often used in various industrial and scientific applications due to its stability and unique properties .

Preparation Methods

The synthesis of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) typically involves the reaction of perfluoroethane with difluoroethanol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for potential use in drug development and delivery systems due to its stability and unique properties.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) can be compared with other similar fluorinated compounds, such as:

The uniqueness of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) lies in its specific combination of fluorine atoms and functional groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAFBQLWOMNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146222-54-0
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146222-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70381090
Record name 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146222-54-0, 129301-42-4
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129301-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Reactant of Route 2
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Reactant of Route 3
Reactant of Route 3
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Reactant of Route 4
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Reactant of Route 5
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Reactant of Route 6
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.